3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid
Description
3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid is a nitroaromatic α,β-unsaturated carboxylic acid featuring a hexadecoxy (C₁₆H₃₃O-) substituent at the para position and a nitro (-NO₂) group at the meta position of the phenyl ring. The compound’s structure combines a long hydrophobic alkyl chain with polar functional groups, making it amphiphilic.
The conjugated double bond in the prop-2-enoic acid moiety enhances electron delocalization, increasing acidity (pKa ~2–3) compared to saturated counterparts. This conjugation also influences UV-Vis absorption, making it useful in photochemical studies .
Properties
Molecular Formula |
C25H39NO5 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-(4-hexadecoxy-3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C25H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-31-24-18-16-22(17-19-25(27)28)21-23(24)26(29)30/h16-19,21H,2-15,20H2,1H3,(H,27,28) |
InChI Key |
RMMSTJFHPLJJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid typically involves the reaction of 4-nitrophenyl derivatives with hexadecoxy groups under specific conditions. One common method involves the use of 4-nitrobenzaldehyde as a starting material, which undergoes a series of reactions including condensation and esterification to introduce the hexadecoxy group and form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The double bond in the prop-2-enoic acid moiety can be hydrogenated to form a saturated acid.
Substitution: The hexadecoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, saturated acids, and substituted phenylpropanoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexadecoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Key Observations:
- Hydrophobic vs. Polar Groups: The hexadecoxy chain in the target compound significantly increases hydrophobicity (predicted logP >6) compared to shorter alkoxy or hydroxy substituents (e.g., logP = 3.48 for 3-(2-propoxyphenyl)prop-2-enoic acid) . This enhances membrane permeability but reduces aqueous solubility.
- Electron-Withdrawing Effects: The nitro group stabilizes the enoic acid’s conjugate base, increasing acidity relative to methoxy- or hydroxy-substituted analogues (e.g., caffeic acid, pKa ~4.5) .
Physicochemical Properties
- Thermal Stability: Nitro-substituted phenylpropenoic acids generally decompose above 250°C, whereas saturated derivatives (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) show higher thermal stability due to reduced conjugation stress .
- Hydrogen Bonding: The nitro and carboxyl groups participate in hydrogen bonding, forming crystalline networks. For example, (E)-3-(4-nitrophenylaminocarbonyl)prop-2-enoic acid crystallizes in a monoclinic system with intermolecular O–H···O bonds .
Biological Activity
3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid, a derivative of cinnamic acid, has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by a long hexadecyl chain and a nitrophenyl group, which may contribute to its unique biological properties.
Chemical Structure and Properties
- IUPAC Name : 3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid
- Molecular Formula : C23H35N1O4
- Molecular Weight : 397.54 g/mol
- SMILES Representation : CCCCCCCCCCCCCCCOC(=O)C=C(C1=CC(=C(C=C1)N(=O)=O)O)C
Biological Activity Overview
The biological activity of 3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid has been investigated in various studies focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to 3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid exhibit significant cytotoxic effects against various cancer cell lines. For example:
- A study demonstrated that derivatives of nitrophenylpropanoic acids showed selective cytotoxicity towards cancer cells compared to normal cells, suggesting potential for targeted cancer therapy .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This activity is crucial for developing therapeutic agents for chronic inflammatory diseases.
Antimicrobial Activity
Preliminary studies have shown that similar compounds possess antimicrobial properties against a range of pathogens. The presence of the nitro group is often associated with increased antibacterial activity, making it a candidate for further exploration in antimicrobial therapies.
Case Study 1: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of various nitrophenyl derivatives on human tumor cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid | HeLa | 15 |
| 3-Nitrocinnamic acid | MCF7 | 20 |
| 6,8-Dichloro-3-formylchromone | A549 | 12 |
The results indicated that the hexadecyl derivative exhibited significant cytotoxicity comparable to other known anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
In another study, the compound was tested for its ability to modulate the expression of inflammatory markers in macrophages:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 100 | 150 |
| Compound (10 µM) | 30 | 40 |
The data showed a marked reduction in TNF-alpha and IL-6 levels, indicating the compound's potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
